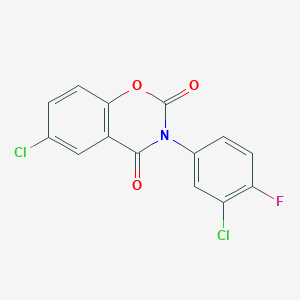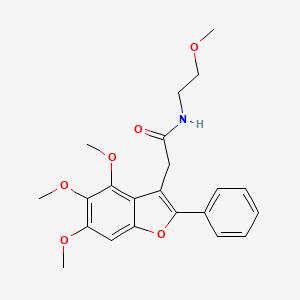![molecular formula C23H27NO6 B11031562 trans-4-[({[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11031562.png)
trans-4-[({[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a cyclohexane ring with an attached carboxylic acid group, an acetyl group, and a complex chromene moiety.
Here’s the structural formulaStructural Formula: trans-4-[([(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetylamino)methyl]cyclohexanecarboxylic acid
Biological Relevance: This compound has garnered interest due to its potential biological activities, which we’ll explore further.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound can be intricate. One approach involves cyclization of appropriately functionalized precursors, followed by acylation. Specific reaction conditions and reagents would depend on the starting materials.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reactions may involve strong acids, bases, or transition metal catalysts.
Major Products: These reactions could yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology: Investigating its interactions with biological molecules (enzymes, receptors) is crucial.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Its use in fine chemicals or pharmaceuticals.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: While I don’t have a direct list, related structures include methyl trans-4-oxo-2-pentenoate , which shares some similarities.
Properties
Molecular Formula |
C23H27NO6 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H27NO6/c1-13-9-18(21-16-3-2-4-17(16)23(28)30-19(21)10-13)29-12-20(25)24-11-14-5-7-15(8-6-14)22(26)27/h9-10,14-15H,2-8,11-12H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
VWGGZKLSAOKBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCC4CCC(CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031481.png)
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B11031493.png)

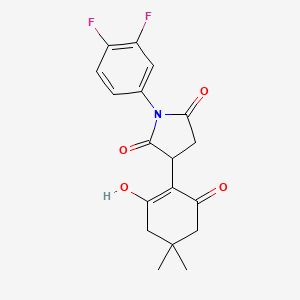
![1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11031510.png)
![2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11031517.png)
![1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11031525.png)
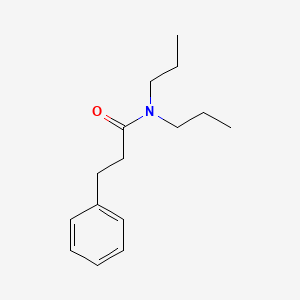

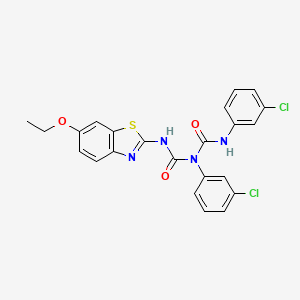
![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11031551.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11031558.png)
